2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
Overview
Description
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol It is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a 3-methylpiperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(chloroacetyl)-3-methylpiperidine.
Coupling Reaction: The intermediate is then reacted with 4-piperidone in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Major Products Formed
Substitution: Corresponding substituted products (e.g., amides, thioethers, ethers).
Reduction: Alcohol derivatives.
Oxidation: N-oxides and other oxidized derivatives.
Scientific Research Applications
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine rings may interact with receptor sites or other biomolecules, modulating their function. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one: Similar structure but with a phenylethyl group instead of a 3-methylpiperidine-1-carbonyl group.
1-(Chloroacetyl)-4-piperidone: An intermediate in the synthesis of the target compound, lacking the 3-methylpiperidine-1-carbonyl group.
Uniqueness
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is unique due to the presence of both a chloroacetyl group and a 3-methylpiperidine-1-carbonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Biological Activity
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its complex structure and potential biological activity. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its unique functional groups and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a chloroacetyl group and a 3-methylpiperidine-1-carbonyl moiety, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of 3-methylpiperidine with chloroacetyl chloride, followed by coupling with 4-piperidone using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Property | Value |
---|---|
Molecular Formula | C14H23ClN2O2 |
Molecular Weight | 286.8 g/mol |
CAS Number | 1306606-87-0 |
IUPAC Name | 2-chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone |
InChI Key | DTQJNZRNZAYRLL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine rings may modulate receptor interactions, influencing various cellular pathways .
Pharmacological Properties
Research has indicated that this compound may possess significant pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting growth in hematological cancers .
- Neuropharmacological Effects : The structural components of the compound suggest potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition .
Study 1: Anticancer Potential
In a study evaluating piperidine derivatives, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated increased expression of pro-apoptotic genes such as p53 and Bax, suggesting that these compounds could serve as effective anticancer agents .
Study 2: Neuropharmacological Assessment
A series of experiments aimed at assessing the neuropharmacological effects of piperidine derivatives found that certain modifications led to enhanced binding affinity for dopamine receptors. This indicates the potential for developing new treatments for neurodegenerative diseases or psychiatric disorders .
Comparison with Similar Compounds
The unique structure of this compound offers distinct advantages over similar compounds:
Table 2: Comparison of Piperidine Derivatives
Compound Name | Activity Type | Notable Features |
---|---|---|
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone | Anticancer, Neuroactive | Chloroacetyl and piperidine rings |
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethanone | Anticancer | Lacks the methylpiperidine functionality |
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Anticancer | Focused on diaryl substitution |
Properties
IUPAC Name |
2-chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c1-11-3-2-6-17(10-11)14(19)12-4-7-16(8-5-12)13(18)9-15/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJNZRNZAYRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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